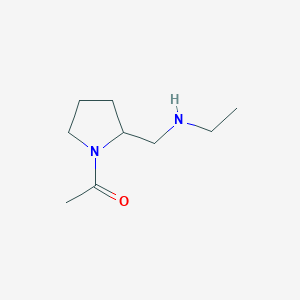

1-(2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone

Description

1-(2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone is a pyrrolidine-derived compound featuring an ethanone (acetyl) group at the nitrogen atom and a 2-ethylaminomethyl substituent on the pyrrolidine ring.

Its structural features make it a candidate for pharmaceutical intermediates or ligand design, though specific biological data remain uncharacterized in the available literature.

Properties

IUPAC Name |

1-[2-(ethylaminomethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-3-10-7-9-5-4-6-11(9)8(2)12/h9-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDXQEPPYRSDTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCN1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of 2-ethylaminomethyl-pyrrolidine with ethanone under controlled conditions. The reaction may require catalysts and specific temperature settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Chemical Reactions of Similar Compounds

Compounds with similar structures to 1-(2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone, such as other pyrrolidine derivatives, can undergo a variety of chemical reactions:

-

Nucleophilic Addition : The carbonyl group can react with nucleophiles like Grignard reagents or hydride donors .

-

Substitution Reactions : The carbon adjacent to the carbonyl group can undergo nucleophilic or electrophilic substitution .

-

Condensation Reactions : These can form cyclic compounds or larger molecules .

-

Reduction : The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride .

-

Acylation : The nitrogen atom in the pyrrolidine ring can undergo acylation to form N-acyl derivatives .

Potential Chemical Reactions of this compound

Given its structure, this compound may participate in reactions similar to those of other pyrrolidine derivatives:

| Reaction Type | Description | Potential Products |

|---|---|---|

| Nucleophilic Addition | Reaction with Grignard reagents or hydride donors | Alcohols or alkylated derivatives |

| Substitution Reactions | Nucleophilic or electrophilic substitution at the α-carbon | Substituted ethanones or amines |

| Condensation Reactions | Formation of cyclic compounds or larger molecules | Heterocyclic compounds or polymers |

| Reduction | Reduction of the carbonyl group to an alcohol | Corresponding alcohol |

| Acylation | Acylation of the pyrrolidine nitrogen | N-Acyl derivatives |

Characterization Techniques

Characterization of synthesized compounds typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to confirm the structure and purity.

Scientific Research Applications

Scientific Research Applications

1-(2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone has several notable applications:

1. Chemistry:

- Used as a building block for synthesizing more complex molecules.

2. Biology:

- Investigated for potential interactions with biological targets such as enzymes and receptors.

3. Medicine:

- Explored for therapeutic effects, particularly as a precursor for drug development.

4. Industry:

- Utilized in the production of pharmaceuticals and other chemical products.

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity: Preliminary studies suggest antimicrobial properties, particularly against Gram-positive bacteria.

- Cytotoxic Effects: In vitro studies indicate potential cytotoxic effects on cancer cell lines through apoptosis induction.

- Neuropharmacological Effects: Structural similarities to psychoactive compounds suggest interactions with neurotransmitter systems.

Case Studies and Experimental Data

Recent studies have provided insights into the biological activity of this compound. Below is a summary table of key findings from various research efforts:

| Study Focus | Findings |

|---|---|

| Cytotoxicity | Significant induction of apoptosis in HepG2 cells at concentrations as low as 10 μM; linked to caspase activation. |

| Antimicrobial Properties | Demonstrated activity against Staphylococcus aureus with MIC ranging from 25-50 μg/mL. |

| Neuropharmacological Effects | Interacts with dopamine D3 receptors, suggesting potential applications in neuropsychiatric disorders. |

Mechanism of Action

The mechanism of action of 1-(2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Substitutions

1-(2-{[(2-Aminoethyl)-ethyl-amino]methyl}-pyrrolidin-1-yl)-ethanone (CAS 1353964-25-6) Molecular Formula: C${11}$H${23}$N$_{3}$O Key Features: Additional ethyl and aminoethyl substituents on the pyrrolidine ring. Applications: Used in coordination chemistry due to its tertiary amine structure; higher nitrogen content may enhance metal-binding capacity .

Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]- (CAS 1368005-98-4) Key Features: Stereospecific amino group at the pyrrolidine 2-position. Applications: Chiral building block for enantioselective synthesis, highlighting the role of stereochemistry in biological activity .

Heterocyclic Ethanone Derivatives

1-[2-Fluoro-6-(1-pyrrolidinyl)-4-pyridinyl]ethanone (CAS 1228665-59-5) Molecular Formula: C${12}$H${14}$FN$_{2}$O Key Features: Pyridine core with fluorine and pyrrolidine substituents. Applications: Fluorine enhances metabolic stability, making it a candidate for drug discovery .

2-Phenyl-1-(pyridin-2-yl)ethanone (CAS 27049-45-2) Molecular Formula: C${13}$H${11}$NO Key Features: Aromatic phenyl and pyridine groups. Applications: Explored for therapeutic applications due to π-π stacking interactions with biological targets .

Enaminones and Functionalized Derivatives

(2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone Key Features: Conjugated enaminone system with a pyrrolidine ring. Applications: Intermediate in alkaloid synthesis; conjugated systems enable cyclization reactions .

1-(furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone (CAS 82071-15-6) Molecular Formula: C${11}$H${13}$NO$_{2}$ Key Features: Furan and pyrrolidine moieties. Applications: Potential use in materials science due to heterocyclic electronic properties .

Comparative Analysis Table

Research Findings and Trends

Biological Activity

1-(2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone is a compound of interest due to its unique structure and potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets. Its mechanism of action involves binding to specific receptors or enzymes, leading to modulation of cellular processes. This interaction can influence various signaling pathways, contributing to its biological effects.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens is limited.

- Cytotoxic Effects : In vitro studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, potentially through apoptosis induction mechanisms.

- Neuropharmacological Effects : Given the structural similarity to other psychoactive compounds, it may also interact with neurotransmitter systems, warranting further investigation into its potential neuropharmacological applications.

Case Studies and Experimental Data

Recent studies have provided insights into the biological activity of this compound. Below is a summary table of key findings from various research efforts:

Detailed Research Findings

- Cytotoxicity : A study assessing the cytotoxic effects on HepG2 cells reported significant induction of apoptosis at concentrations as low as 10 μM. The mechanism was linked to increased activity of caspases 3 and 7, indicating a mitochondrial pathway involvement in apoptosis .

- Antimicrobial Properties : In antimicrobial assays, this compound demonstrated notable activity against several bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be in the range of 25-50 μg/mL .

- Neuropharmacological Effects : Binding studies revealed that the compound interacts with dopamine D3 receptors, suggesting potential applications in treating neuropsychiatric disorders. The binding affinity was comparable to known dopamine agonists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.